molecular formula C₇¹³CH₁₅NO₆ B1146163 N-acetyl-D-[1-13C]glucosamine CAS No. 253679-94-6

N-acetyl-D-[1-13C]glucosamine

Cat. No.: B1146163
CAS No.: 253679-94-6
M. Wt: 222.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-D-[1-13C]glucosamine is a derivative of glucosamine, an amino sugar that is a key component of various biological structures. This compound is labeled with the carbon-13 isotope at the first carbon position, making it useful in various scientific studies, particularly in metabolic and structural research. This compound is an important building block in the synthesis of glycosaminoglycans and glycoproteins, which are essential for the structural integrity and function of connective tissues.

Scientific Research Applications

N-acetyl-D-[1-13C]glucosamine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar moiety that plays a significant role in several biological systems . It is involved in glycoprotein metabolism, where glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue .

Mode of Action

The mode of action of GlcNAc in relieving arthritic pain and in the repair of cartilage is a matter of speculation . Biochemically, GlcNAc is involved in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . These proteoglycans are polyanionic substances of high molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone .

Biochemical Pathways

GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP), which is highly conserved across organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content . As HBP utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP, endogenous nutrient/energy metabolites may be integrated to better suit internal growth and development, and external environmental stimuli .

Result of Action

The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties . It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers .

Action Environment

The action of GlcNAc can be influenced by environmental factors. For instance, in an antibiotic-tolerant population of E. coli, the uptake of GlcNAc triggers the formation of the peptidoglycan precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and subsequently re-activates the peptidoglycan biosynthesis process, rendering the organism susceptible to β-lactam antibiotics . This suggests that the environment in which GlcNAc operates can significantly influence its action, efficacy, and stability.

Safety and Hazards

Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

N-acetylglucosamine has been recognized for its ability to stimulate cell signaling. This amino sugar is best known as a component of cell wall peptidoglycan in bacteria, cell wall chitin in fungi and parasites, exoskeletons of arthropods, and the extracellular matrix of animal cells .

Biochemical Analysis

Biochemical Properties

N-acetyl-D-[1-13C]glucosamine plays a crucial role in biochemical reactions. It interacts with enzymes such as endochitinases and exochitinases, including chitobiosidases and N-acetyl-glucosaminidases . These interactions involve the decomposition of colloidal chitin to generate mainly N-acetyl chitobioase, which is successively converted to its monomer, this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in enzyme inhibition or activation, particularly in the case of chitinases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors during the decomposition of colloidal chitin

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-D-[1-13C]glucosamine can be synthesized through the acetylation of D-[1-13C]glucosamine. The process typically involves the use of acetic anhydride in the presence of a base such as pyridine or tributylamine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound often involves the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is performed using a cocktail of enzymes, including endochitinases and exochitinases, which break down chitin into its monomeric units. The resulting glucosamine is then acetylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-D-[1-13C]glucosamine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of glucosaminic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups, restoring the original structure.

    Substitution: The amino group can be substituted with other functional groups, such as alkyl or acyl groups, to produce different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various acylating agents, such as acetic anhydride or benzoyl chloride, are used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions include glucosaminic acid derivatives, reduced glucosamine derivatives, and various N-substituted glucosamine compounds .

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications but without the benefits of isotopic labeling.

    Glucosamine: The parent compound, used extensively in dietary supplements and medical treatments for joint health.

    N-acetylgalactosamine: A similar amino sugar that is a key component of glycoproteins and glycolipids.

Uniqueness

N-acetyl-D-[1-13C]glucosamine is unique due to its isotopic labeling, which allows for detailed metabolic and structural studies that are not possible with non-labeled compounds. This makes it an invaluable tool in research applications where precise tracking and analysis of metabolic pathways are required .

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-KWCCIMDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.